5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole” is a type of 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of this type of triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
Radiotracer Development for PET Imaging
Research into the development of radiotracers for positron emission tomography (PET) imaging has involved compounds with structures related to tetrazoles. For instance, efforts to develop a serotonin 5-HT(7) radiotracer led to the synthesis of compounds involving sulfonylpyrrolidine and fluorobenzene components, similar to the structure of interest, although specific delineation for the 5-HT(7) receptor was not achieved (Andriès et al., 2010).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has shown potential antimicrobial activities. Compounds with triazole and tetrazole functionalities have been evaluated for their efficacy against various microbes, indicating the broad biological activity spectrum that such structures may offer (Bayrak et al., 2009).
Anticancer and Enzyme Inhibition
Research has also explored tetrazole derivatives for their anticancer properties and enzyme inhibition capabilities. For example, chalcone-imide derivatives linked to pyrrole-2,5-diones showed significant cytotoxic activities against various cancer cell lines, alongside inhibitory actions against specific enzymes (Kocyigit et al., 2018). Such studies highlight the potential of tetrazole-containing compounds in drug development for cancer treatment.
Antitubercular Agents
Docking simulations and biological evaluations have been conducted on benzene sulfonamide pyrazole oxadiazole derivatives, revealing potential as antimicrobial and antitubercular agents. These studies suggest the capability of tetrazole and triazole derivatives to act against specific bacterial strains, including Mycobacterium tuberculosis (Shingare et al., 2022).
Anti-inflammatory Agents
Compounds incorporating tetrazole structures have been synthesized and evaluated for their anti-inflammatory activity. The design and synthesis of novel 1,2,3-triazole linked tetrazoles, for instance, have demonstrated significant anticancer activity, further supporting the utility of such chemical frameworks in developing new therapeutic agents (Dunga et al., 2022).
Mechanism of Action
Future Directions
The synthesized compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of pharmaceuticals targeting the carbonic anhydrase-II enzyme.
Properties
IUPAC Name |
5-[2-fluoro-5-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8O2S/c14-12-2-1-10(7-11(12)13-17-19-20-18-13)25(23,24)21-6-3-9(8-21)22-15-4-5-16-22/h1-2,4-5,7,9H,3,6,8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINXAZIAKPPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.